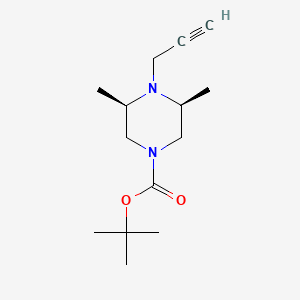

Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

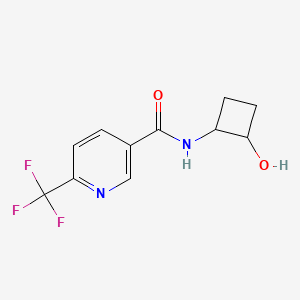

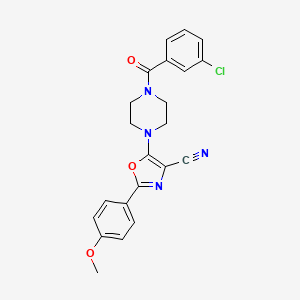

Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a chemical compound with a molecular weight of 252.36 . The compound is in liquid form .

Synthesis Analysis

The synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate involves the use of carbonyl reductases . A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This biocatalyst achieved in situ cofactor regeneration and showed the activity recovery of 77.93% and the specific activity of 70.45 U/g . Asymmetric synthesis of (3R,5S)-CDHH using SCR-NADP+@LX-1000HAA showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .

Molecular Structure Analysis

The molecular structure of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is characterized by the crowded tert-butyl group . This group elicits a unique reactivity pattern, which is highlighted by its characteristic applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate are characterized by the excellent activity of carbonyl reductases . These reductases show excellent activity for the biosynthesis of (3R,5S)-CDHH .

Physical And Chemical Properties Analysis

Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a liquid compound with a molecular weight of 252.36 .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound has been synthesized through various methods aiming at obtaining specific enantiomers and derivatives for further applications in chemical synthesis. For example, Studer, Hintermann, and Seebach (1995) elaborated on the synthesis and applications of a new chiral auxiliary derived from L-alanine, which plays a pivotal role in dipeptide synthesis and the preparation of enantiomerically pure acids. This study demonstrates the versatility of tert-butyl-based compounds in facilitating complex chemical transformations with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Kolter, Rübsam, Giannis, and Nieger (1996) investigated the structural aspects of a related tert-butyl oxycarbonyl compound, highlighting its distorted half-chair configuration and the formation of hydrogen bonds. This work underscores the importance of molecular structure in determining the reactivity and interaction capabilities of such compounds (Kolter, Rübsam, Giannis, & Nieger, 1996).

Applications in Chemical Synthesis

Moskalenko and Boev (2014) detailed the synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work illustrates the compound's utility in generating cis-isomers of N-Boc piperidine derivatives, showcasing its role in the stereoselective synthesis of complex molecules (Moskalenko & Boev, 2014).

Muskiet, Stratingh, Stob, and Wolthers (1981) developed a capillary gas-chromatographic method for determining tert-butyldimethylsilyl derivatives of catecholamine metabolites and serotonin in urine, demonstrating the compound's applicability in analytical chemistry for medical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Furthermore, Cheng et al. (2006) discovered a class of malonyl-coenzyme A decarboxylase inhibitors, showcasing the potential of tert-butyl-based compounds in developing cardioprotective agents. This highlights the broader implications of such compounds in medicinal chemistry and therapeutic applications (Cheng et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3S,5R)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-7-8-16-11(2)9-15(10-12(16)3)13(17)18-14(4,5)6/h1,11-12H,8-10H2,2-6H3/t11-,12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWDXVMMNAFISJ-TXEJJXNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)

![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)

![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)